REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][C:7]1(C(OC(C)(C)C)=O)[CH:9]=[CH2:10])=[O:5])[CH3:2].[ClH:19].O1CCOCC1>>[ClH:19].[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][CH:7]1[CH:9]=[CH2:10])=[O:5])[CH3:2] |f:1.2,3.4|
|
Name
|
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(C(C1)(C=C)C(=O)OC(C)(C)C)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%)
|
Type
|
CUSTOM
|
Details
|
The two enantiomers were then separated by chiral HPLC
|
Type
|
CUSTOM
|
Details
|
45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min)
|
Type
|
CUSTOM
|
Details
|
were collected
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)OC(=O)C1(C(C1)C=C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][C:7]1(C(OC(C)(C)C)=O)[CH:9]=[CH2:10])=[O:5])[CH3:2].[ClH:19].O1CCOCC1>>[ClH:19].[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][CH:7]1[CH:9]=[CH2:10])=[O:5])[CH3:2] |f:1.2,3.4|
|
Name
|
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(C(C1)(C=C)C(=O)OC(C)(C)C)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%)
|
Type
|
CUSTOM
|
Details
|
The two enantiomers were then separated by chiral HPLC
|
Type
|
CUSTOM
|
Details
|
45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min)
|
Type
|
CUSTOM
|
Details
|
were collected
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)OC(=O)C1(C(C1)C=C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][C:7]1(C(OC(C)(C)C)=O)[CH:9]=[CH2:10])=[O:5])[CH3:2].[ClH:19].O1CCOCC1>>[ClH:19].[CH2:1]([O:3][C:4]([C:6]1([NH2:18])[CH2:8][CH:7]1[CH:9]=[CH2:10])=[O:5])[CH3:2] |f:1.2,3.4|
|
Name
|
Boc-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1(C(C1)(C=C)C(=O)OC(C)(C)C)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated to supply racemic 1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride as a brownish oil (1.04 g, 92%)
|
Type
|
CUSTOM
|
Details
|
The two enantiomers were then separated by chiral HPLC
|
Type
|
CUSTOM
|
Details
|
45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
After separation, 210 mg of enantiomer 50177-020A (retention time=25 min) and 235 mg of enantiomer 50177-020B (retention time=32 min)
|
Type
|
CUSTOM
|
Details
|
were collected
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)OC(=O)C1(C(C1)C=C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |